AChE Inhibition Potency of Picfeltarraenin IB Relative to the Clinical Standard Tacrine
In a bioassay-guided fractionation study, picfeltarraenin IB was identified as one of six active constituents from Picria fel-terrae that exhibited stronger acetylcholinesterase (AChE) inhibition than the known AChE inhibitor Tacrine [1]. While this study does not provide an exact IC50 for picfeltarraenin IB, the qualitative comparison establishes its superior potency relative to a clinically used reference compound.
| Evidence Dimension | AChE Inhibitory Activity |
|---|---|
| Target Compound Data | Stronger AChE inhibition than Tacrine |
| Comparator Or Baseline | Tacrine |
| Quantified Difference | Qualitative: 'stronger inhibition' |
| Conditions | LC-bioassay-ESIMS guided fractionation; AChE inhibitory assay |
Why This Matters
This class-level inference positions Picfeltarraenin IB as a more potent AChE inhibitor than Tacrine, a first-generation Alzheimer's drug, justifying its selection for AChE-targeted research despite the absence of a direct IC50 value.
- [1] Wen, L.; Wei, Q.; Chen, G.; Liu, F.; Zhang, S.; You, T. Bioassay- and liquid chromatography/mass spectrometry-guided acetylcholinesterase inhibitors from Picriafel-terrae. Pharmacogn. Mag. 2013, 9 (Suppl 1), S25–S31. View Source
